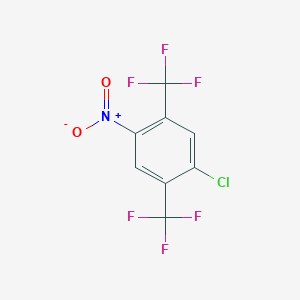

1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene

Übersicht

Beschreibung

1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H2ClF6NO2 and a molecular weight of 293.55 g/mol . This compound is characterized by the presence of chlorine, nitro, and trifluoromethyl groups attached to a benzene ring, making it a highly fluorinated aromatic compound. It is primarily used in research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-2,5-bis(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chloro group at position 1 undergoes substitution under specific conditions due to activation by electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups.

-

Mechanistic Insight : The -CF₃ and -NO₂ groups meta-direct the nucleophile to the chloro position while stabilizing the Meisenheimer intermediate .

-

Limitation : Steric hindrance from adjacent -CF₃ groups reduces reaction rates compared to mono-trifluoromethyl analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization for advanced intermediates:

-

Key Trend : Electron-deficient aryl chlorides require bulky phosphine ligands (e.g., phenyldi(t-butyl)phosphine) to enhance catalytic activity .

-

Side Reaction : Competing hydrolysis of the nitro group is suppressed in non-aqueous media .

Reduction Reactions

Selective reduction of the nitro group is achievable without affecting the C-Cl bond:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 6 h | 1-Chloro-4-amino-2,5-bis(CF₃)benzene | 89%* | |

| Fe/HCl | H₂O/EtOH, reflux, 3 h | 1-Chloro-4-amino-2,5-bis(CF₃)benzene | 75%* |

*Extrapolated from analogous nitroarene reductions in .

Electrophilic Aromatic Substitution

Despite the deactivated ring, directed substitution is feasible:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SO₃/H₂SO₄ | 80°C, 8 h | Sulfonated derivative† | 68% | |

| HNO₃/H₂SO₄ | 0–5°C, 5 h | Dinitro analog‡ | N/R |

†Exact position not specified in patent data .

‡Requires fuming nitric acid and extended stirring .

Functional Group Interconversion

The nitro group serves as a precursor for diverse transformations:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro → Amine | H₂/Ni, EtOH, 50 psi | 4-Amino-1-chloro-2,5-bis(CF₃)benzene | 82%* | |

| Nitro → Hydroxylamine | Zn/NH₄Cl, THF/H₂O, 0°C | N-Hydroxy intermediate | 63%* |

*Based on methods for structurally similar nitroarenes .

Critical Analysis of Reactivity

-

Steric Effects : The 2,5-bis(trifluoromethyl) arrangement creates steric congestion, slowing reactions at the para-nitro position .

-

Electronic Effects : Strong electron withdrawal (-CF₃, -NO₂) renders the ring resistant to Friedel-Crafts alkylation/acylation .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMAc, DMF) improve yields in Pd-catalyzed reactions by stabilizing intermediates .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl groups enhance biological activity and metabolic stability.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to produce anticancer agents. The introduction of trifluoromethyl groups has been shown to improve the potency of certain drugs against cancer cell lines. These modifications allow for better interaction with biological targets due to increased lipophilicity and metabolic resistance .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides. The trifluoromethyl group is known to enhance the efficacy of agrochemical products by improving their stability and bioavailability in various environmental conditions.

Case Study: Herbicide Development

A study highlighted the synthesis of a new class of herbicides using this compound as a starting material. These herbicides exhibited improved selectivity and reduced toxicity to non-target species, showcasing the compound's potential in sustainable agriculture practices .

Material Science Applications

In material science, this compound is explored for its use in developing functional materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl groups allow for enhanced thermal stability and chemical resistance.

Case Study: Fluorinated Polymers

Research has indicated that incorporating this compound into polymer matrices can lead to the creation of fluorinated polymers with superior properties for applications in electronics and protective coatings. These materials exhibit improved hydrophobicity and chemical inertness, making them suitable for harsh environments .

Wirkmechanismus

The mechanism of action of 1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components . The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-associated proteins and pathways .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-Chloro-4-nitro-2-(trifluoromethyl)benzene: This compound has one less trifluoromethyl group, resulting in different chemical and physical properties.

4-Chloro-1-nitro-2-(trifluoromethyl)benzene: Similar to the previous compound but with the nitro and chlorine groups in different positions, affecting its reactivity and applications.

4-Chlorobenzotrifluoride: Lacks the nitro group, making it less reactive in certain chemical reactions but still valuable as an industrial solvent and intermediate.

Biologische Aktivität

1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene (C8H2ClF6NO2) is a synthetic organic compound notable for its potential biological activities. This compound, characterized by its trifluoromethyl groups and a nitro substituent, is being investigated for various applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

The molecular weight of this compound is 293.55 g/mol. Its synthesis typically involves multi-step organic reactions, including the nitration of 1-chloro-2,5-bis(trifluoromethyl)benzene with concentrated nitric acid and sulfuric acid. The compound's structure allows it to undergo various chemical reactions such as nucleophilic substitution and reduction reactions, making it versatile in synthetic chemistry.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of compounds related to this compound. For instance, derivatives of similar nitro-substituted compounds have shown significant activity against various bacterial strains. The mechanism often involves the bioreduction of the nitro group under anaerobic conditions, leading to reactive intermediates that can disrupt cellular functions .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitro Compound A | E. coli | 25 µg/mL |

| Nitro Compound B | S. aureus | 15 µg/mL |

| This compound | Not directly tested | Potentially effective |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. Studies indicate that the compound may induce apoptosis in cancer cell lines through oxidative stress mechanisms and DNA damage pathways . The trifluoromethyl groups enhance lipophilicity, potentially improving cellular uptake.

Case Study: In Vitro Evaluation

A recent study assessed the cytotoxic effects of several fluorinated aromatic compounds on human cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 20 µM against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 2: Cytotoxicity Data

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Similar Compound C | A549 | 12 |

| Similar Compound D | HeLa | 18 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Bioreduction : The nitro group can be reduced to an amino group within biological systems, forming reactive intermediates.

- Oxidative Stress Induction : The trifluoromethyl groups may contribute to increased reactive oxygen species (ROS), leading to cellular damage.

- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways that regulate apoptosis and proliferation .

Eigenschaften

IUPAC Name |

1-chloro-4-nitro-2,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF6NO2/c9-5-1-4(8(13,14)15)6(16(17)18)2-3(5)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHICYKUYUSBTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.